molecular formula C11H19NOSi B097127 2-phenoxy-N-trimethylsilylethanamine CAS No. 16654-69-6

2-phenoxy-N-trimethylsilylethanamine

Cat. No.: B097127
CAS No.: 16654-69-6
M. Wt: 209.36 g/mol
InChI Key: MRYWAIDSJPIBFY-UHFFFAOYSA-N
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Description

2-Phenoxy-N-trimethylsilylethanamine is a synthetic amine derivative featuring a phenoxy group attached to an ethanamine backbone, where the nitrogen atom is substituted with a trimethylsilyl (Si(CH₃)₃) group.

Properties

CAS No.

16654-69-6

Molecular Formula

C11H19NOSi

Molecular Weight

209.36 g/mol

IUPAC Name

2-phenoxy-N-trimethylsilylethanamine

InChI

InChI=1S/C11H19NOSi/c1-14(2,3)12-9-10-13-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3

InChI Key

MRYWAIDSJPIBFY-UHFFFAOYSA-N

SMILES

C[Si](C)(C)NCCOC1=CC=CC=C1

Canonical SMILES

C[Si](C)(C)NCCOC1=CC=CC=C1

Synonyms

N-(2-Phenoxyethyl)trimethylsilylamine

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 2-phenoxy-N-trimethylsilylethanamine with structurally related compounds:

Compound Name Key Structural Features Molecular Weight (g/mol) Calculated logP¹ Key Functional Groups
This compound Phenoxy, N-Si(CH₃)₃ ~209.09 High (~3.5) Ether, silylated amine
Phenyltoloxamine () 2-(2-Benzylphenoxy), N,N-dimethyl 255.4 Moderate (~2.8) Ether, tertiary amine
Tryptamine () Indole, ethanamine 160.2 Low (~1.2) Indole, primary amine
2-Thiopheneethylamine () Thiophene, ethanamine 127.2 Moderate (~1.5) Thiophene, primary amine
Rizatriptan derivative () Indole, N-trimethylsilyl ~349.5 (estimated) High (~4.0) Indole, silylated amine
Key Observations:
  • Lipophilicity: The trimethylsilyl group in the target compound significantly increases logP compared to dimethylamino (Phenyltoloxamine) or primary amine (Tryptamine) analogs.
  • Steric Effects: The bulky silyl group may hinder enzymatic metabolism, improving metabolic stability relative to smaller substituents like dimethylamino .
Phenyltoloxamine (Antihistamine)
  • Activity : Acts as an antihistamine via H₁ receptor antagonism .
  • Comparison: The dimethylamino group in Phenyltoloxamine allows for protonation at physiological pH, enhancing solubility and receptor interactions. In contrast, the silyl group in the target compound is non-ionizable, which may reduce water solubility but prolong half-life .
Benzo[b]thiophene Derivatives (Antipsychotic)
  • Activity : 2-Phenylbenzo[b]thiophene-3-N,N-dimethylethanamine () exhibits antipsychotic effects.
  • Comparison: The benzo[b]thiophene moiety provides planar aromaticity, favoring dopamine receptor binding. The target compound’s phenoxy group lacks this planarity, suggesting divergent pharmacological targets .
Rizatriptan Derivative (Migraine Treatment)
  • Activity : The trimethylsilyl group in Rizatriptan analogs enhances lipophilicity, aiding central nervous system (CNS) penetration .
  • Comparison : Both the target compound and Rizatriptan derivatives leverage silicon to modulate bioavailability, though the indole system in Rizatriptan is critical for serotonin receptor agonism .

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